molecular formula C7H13NO B2872303 Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine CAS No. 1821715-54-1

Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine

Cat. No.: B2872303
CAS No.: 1821715-54-1
M. Wt: 127.187
InChI Key: HOGOLKHCHFSFKN-DSYKOEDSSA-N
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Description

Rac-[(1R,2R,4S)-7-oxabicyclo[221]hept-2-ylmethyl]amine is a bicyclic amine compound characterized by its unique structure, which includes an oxabicycloheptane ring

Scientific Research Applications

Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxabicycloheptane ring system, which can be derived from readily available starting materials such as norbornene.

    Ring Formation: The oxabicycloheptane ring is formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Mechanism of Action

The mechanism by which Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Norbornene: A related bicyclic compound used as a starting material in the synthesis of Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a similar ring structure but lacking the oxabicyclo component.

    Oxabicyclo[2.2.1]heptane: A compound with a similar ring system but different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an oxabicycloheptane ring and an amine group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOLKHCHFSFKN-DSYKOEDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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